molecular formula C11H10BrN3OS2 B2692098 3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392239-54-2

3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2692098
CAS No.: 392239-54-2
M. Wt: 344.25
InChI Key: ROLHOAHBCGQSBD-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), a bromine atom attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the amide group. The 1,3,4-thiadiazol-2-yl group would also have an ethylthio group attached to it .


Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide” can undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom and the amide group in this compound would likely make it relatively polar, affecting properties like solubility and melting point .

Scientific Research Applications

Anticancer Potential

3-Bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives show significant promise in anticancer research. A study demonstrated that novel compounds containing thiadiazole and benzamide groups exhibit considerable anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave-assisted methods and evaluated in vitro. The study highlights their potential as promising anticancer agents (Tiwari et al., 2017).

Antimicrobial Applications

Research on derivatives of 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has shown potential in antimicrobial applications. For example, methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide exhibited significant antibacterial and antifungal activities (Lamani et al., 2009).

Photochemical and Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups, including a derivative related to 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, highlighted their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Synthesis of Hybrid Molecules for Enhanced Properties

The synthesis of 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives involves creating hybrid molecules that combine the pharmacophores of thiadiazole and benzamide. This approach aims to enhance the biological properties of the resultant compounds, potentially leading to new therapeutic agents with improved efficacy and selectivity (Tiwari et al., 2017).

Gelation Behavior and Molecular Interactions

A study on N-(thiazol-2-yl)benzamide derivatives, related to 3-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, explored their gelation behavior. The research focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation, contributing to the field of crystal engineering and material science (Yadav & Ballabh, 2020).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and activities. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

3-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLHOAHBCGQSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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